

Velusetrag Hydrochloride: A Comparative Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Velusetrag hydrochloride

Cat. No.: B1683486

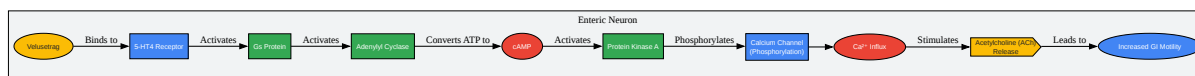
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Velusetrag hydrochloride, a selective serotonin 5-HT₄ receptor agonist, has been investigated as a prokinetic agent for the treatment of gastrointestinal motility disorders, primarily gastroparesis and chronic idiopathic constipation. This guide provides a comparative overview of the clinical trial data for Velusetrag, detailing experimental protocols, efficacy, and safety findings to support researchers, scientists, and drug development professionals.

Mechanism of Action

Velusetrag acts as a high-affinity agonist at the 5-HT₄ receptor.[1] Activation of these receptors in the gastrointestinal tract is believed to enhance cholinergic neurotransmission, leading to increased smooth muscle contraction and promotion of gastrointestinal motility.[2]

Below is a diagram illustrating the signaling pathway of a 5-HT₄ receptor agonist.



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Caption: 5-HT₄ Receptor Agonist Signaling Pathway

Clinical Trials in Gastroparesis

Velusetrag has been evaluated in Phase 2 and Phase 2b clinical trials for the treatment of diabetic and idiopathic gastroparesis.

Phase 2b Study (NCT02267525)

This multicenter, double-blind, placebo-controlled trial assessed the efficacy and safety of Velusetrag over 12 weeks.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- Patient Population: 232 patients with diabetic or idiopathic gastroparesis with documented delayed gastric emptying.[\[1\]](#)[\[3\]](#)
- Intervention: Oral Velusetrag (5 mg, 15 mg, or 30 mg once daily) or placebo.[\[3\]](#)
- Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) composite score at week 4.[\[3\]](#) The GCSI is a patient-reported outcome measure assessing the severity of gastroparesis symptoms, including nausea, vomiting, postprandial fullness/early satiety, and bloating, on a scale of 0 (none) to 5 (very severe).[\[4\]](#)[\[5\]](#)
- Gastric Emptying Assessment: Measured by gastric emptying scintigraphy (GES) or a gastric emptying breath test (GEBT).[\[1\]](#)[\[6\]](#)

Efficacy Data:

Endpoint	Placebo	Velusetrag 5 mg	Velusetrag 15 mg	Velusetrag 30 mg
Change in GCSI Score at Week 4	-1.1	-1.5 (p=0.0327 vs placebo)	Not reported as significant	Not reported as significant
Improvement in Gastric Emptying	Not specified	Statistically significant improvement (p<0.001)	Statistically significant improvement	Statistically significant improvement

Safety and Tolerability:

The most commonly reported adverse events were diarrhea, nausea, and headache.^[1] The 5 mg dose had a safety profile comparable to placebo.^[1] Higher doses were associated with a greater incidence of gastrointestinal side effects.^[1]

Phase 2 Study (NCT01718938)

This earlier Phase 2 study also evaluated the effect of Velusetrag on gastric emptying in patients with gastroparesis.^[7]

Experimental Protocol:

- Patient Population: 34 subjects with diabetic or idiopathic gastroparesis.^[7]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.^[7]
- Intervention: Oral Velusetrag (5 mg, 15 mg, or 30 mg once daily) or placebo for 7 days.^[7]
- Primary Outcome: Proportion of subjects with a $\geq 20\%$ reduction in gastric emptying half-time (GE $t_{1/2}$) from baseline.^[7]
- Gastric Emptying Assessment: Measured using a [^{13}C]-octanoate breath test.^[7]

Efficacy Data:

Endpoint	Placebo	Velusetrag 5 mg	Velusetrag 15 mg	Velusetrag 30 mg
Proportion with $\geq 20\%$ Reduction in GE $t_{1/2}$	5%	Numerically reduced	Numerically reduced	52% (p=0.002 vs placebo)

Safety and Tolerability:

Velusetrag was generally well-tolerated, with most treatment-emergent adverse events being mild and related to gastrointestinal transit acceleration.^[7]

Clinical Trial in Chronic Idiopathic Constipation (NCT00391820)

A Phase 2 study assessed the efficacy and tolerability of Velusetrag in patients with chronic idiopathic constipation (CIC).[8]

Experimental Protocol:

- Patient Population: 401 patients with CIC (defined as <3 spontaneous bowel movements per week).[9][10]
- Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study.[8]
- Intervention: Oral Velusetrag (15 mg, 30 mg, or 50 mg daily) or placebo.[8]
- Primary Endpoint: Change from baseline in the weekly frequency of spontaneous bowel movements (SBMs).[8]

Efficacy Data:

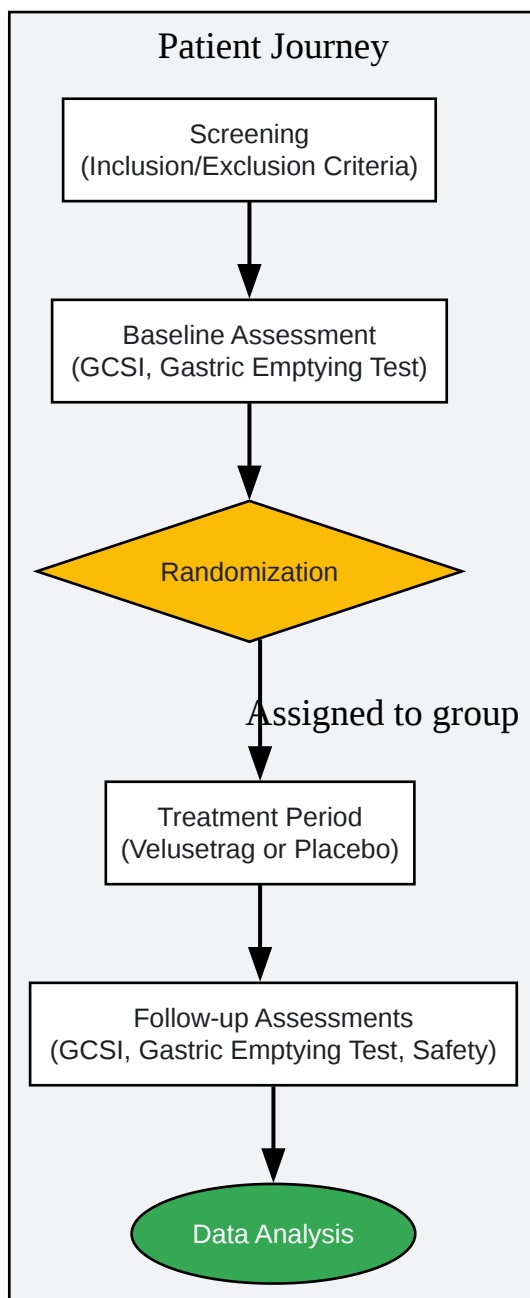
Endpoint	Placebo	Velusetrag 15 mg	Velusetrag 30 mg	Velusetrag 50 mg
Mean Increase in Weekly SBMs	1.4	3.6 (p<0.0001 vs placebo)	3.3 (p<0.0001 vs placebo)	3.5 (p<0.0001 vs placebo)
Mean Increase in Weekly Complete SBMs	0.6	2.3	1.8	2.3

Safety and Tolerability:

Common adverse events associated with Velusetrag were diarrhea, headache, nausea, and vomiting, which generally occurred during the initial days of dosing.[8][11]

Experimental Workflow: Gastroparesis Clinical Trial

The following diagram outlines the typical workflow for a patient participating in a Velusetrag gastroparesis clinical trial.



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Caption: Gastroparesis Clinical Trial Workflow

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